![molecular formula C12H16N2O B11791507 1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with suitable carbonyl compounds. One common method includes the reaction of o-phenylenediamine with acetic acid under reflux conditions . The reaction mixture is heated to around 100°C for 2 hours, followed by neutralization with a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the function of microbial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-2(3H)-one
- 1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
- 1,3-Diethyl-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,3-diethyl-5-methylbenzimidazol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-4-13-10-7-6-9(3)8-11(10)14(5-2)12(13)15/h6-8H,4-5H2,1-3H3 |
InChI Key |
BZYSKQPLOPIHED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)N(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11791430.png)


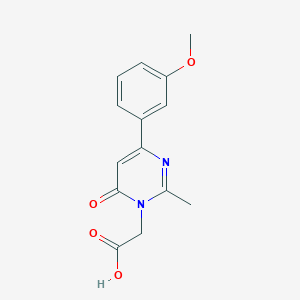
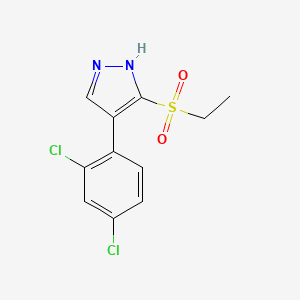
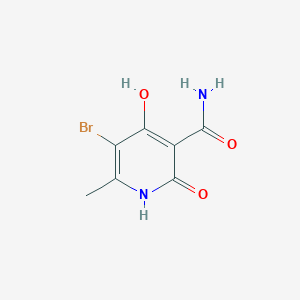
![6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791458.png)
![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
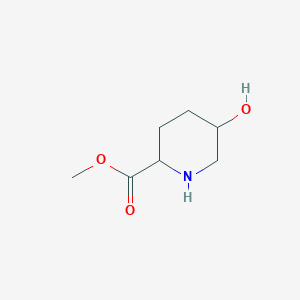

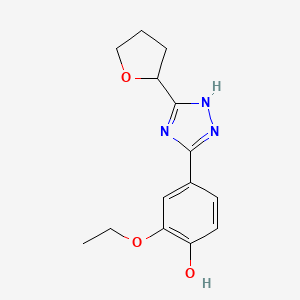

![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
